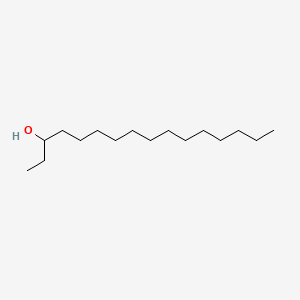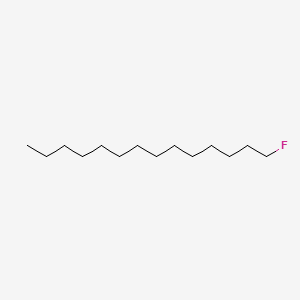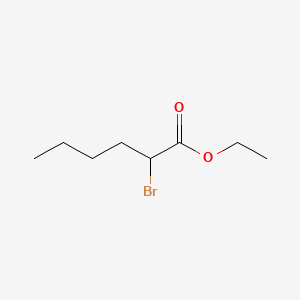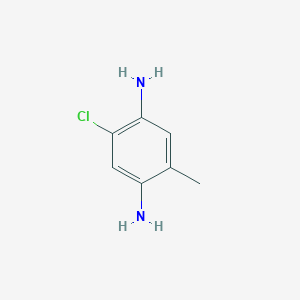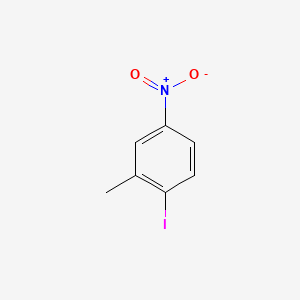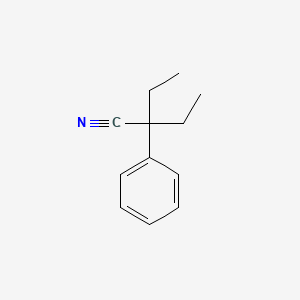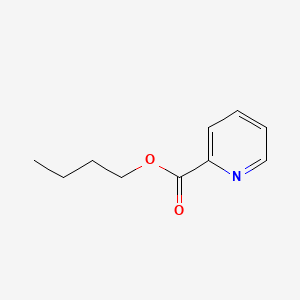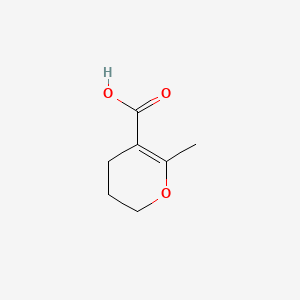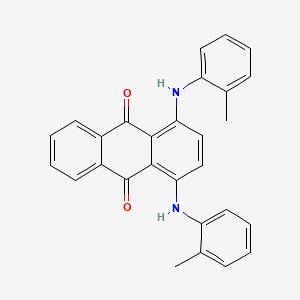
1,4-双(2-甲基苯胺基)蒽醌
描述
1,4-Bis(2-methylanilino)anthraquinone is a chemical compound with the molecular formula C28H22N2O2 . It is also known by other names such as Solvent Blue 101 and 1,4-bis(2-methylanilino)anthracene-9,10-dione . The molecular weight of this compound is 418.5 g/mol .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(2-methylanilino)anthraquinone has been optimized using the DFT/B3LYP method with a 6-311G++ (d,p) basis set . The vibrational frequencies were assigned based on potential energy distribution calculations .
Physical And Chemical Properties Analysis
1,4-Bis(2-methylanilino)anthraquinone has a molecular weight of 418.5 g/mol . It has a XLogP3-AA value of 7.8, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
科学研究应用
Chromatographic Analysis
Solvent Blue 101 is utilized in chromatographic techniques for separation and analysis. Its unique properties allow it to be separated on specific HPLC columns, such as Newcrom R1, under reverse phase conditions. The mobile phase for this process typically includes acetonitrile, water, and an acid like phosphoric or formic acid for mass spectrometry compatibility .
Biorefinery Applications
In the field of blue biorefineries , Solvent Blue 101 can be part of neoteric solvent systems that include ionic liquids, deep eutectic solvents, and supercritical CO2. These solvent systems are used for processing marine biomass into chemicals, functional materials, and fuels, highlighting the compound’s role in sustainable resource utilization .
Dyeing and Coloring
This compound is widely used as a dye for various materials. It finds applications in coloring printing inks, plastics, rubber, gasoline, oil, lubricants, wax, and candles . Its chemical structure imparts vibrant blue hues, making it valuable in industrial dyeing processes .
Anticancer Research
Anthraquinones, the class of compounds to which Solvent Blue 101 belongs, are studied for their anticancer properties . They serve as core chemical templates for structural modifications, leading to new compounds that show promise as anticancer agents. These compounds often target essential cellular proteins involved in cancer cell viability .
Organic Electronics
Solvent Blue 101 is explored in the domain of organic electronics due to its perplexing properties. Its application ranges from organic semiconductors to components in electronic devices, contributing to the advancement of flexible and wearable technology.
Polymer and Fiber Industry
The compound is recommended for use in the polymer and fiber industry, especially for polyester and PET fibers . It exhibits good heat resistance, light fastness, and high tinting strength. It is also used in other plastics like PS, PA, PC, and ABS, demonstrating its versatility in material manufacturing .
安全和危害
While specific safety and hazard information for 1,4-Bis(2-methylanilino)anthraquinone is not available, general safety measures for handling chemical substances should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
属性
IUPAC Name |
1,4-bis(2-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXWJUQRAOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052349 | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methylanilino)anthraquinone | |
CAS RN |
6737-68-4 | |
| Record name | Solvent Blue 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-methylanilino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78R748M70I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Solvent Blue 101 in light cyan ink compositions?
A1: Solvent Blue 101 serves as a cyan colorant in light cyan ink formulations. [, ] It provides the desired blue hue, contributing to the overall light cyan color. [, ]
Q2: How do researchers adjust the specific shade of light cyan ink?
A2: Achieving the precise shade of light cyan involves a combination of colorants. Alongside Solvent Blue 101, researchers incorporate a hue-adjusting colorant that absorbs light between 500-600 nm. [, ] This adjusts the hue towards a desired shade of cyan. Additionally, a shade-adjusting colorant absorbing light in the 400-500 nm range can be added to further fine-tune the final light cyan color. []
Q3: What are the advantages of using Solvent Blue 101 in light cyan inks compared to other cyan colorants?
A3: While the provided research excerpts [, ] focus on the formulation aspects of light cyan inks containing Solvent Blue 101, they don't explicitly compare its performance advantages over other cyan colorants. Further research is needed to assess factors like colorfastness, light stability, and compatibility with different ink vehicles to determine specific advantages of Solvent Blue 101.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




